The Panel also concluded that Octoxynols -1, ... is safe as used in rinse-off cosmetic products and safe at concentrations of 5% in leave-on cosmetic products.

Triton X 100

CAS No.: 63869-93-2

Cat. No.: VC13370224

Molecular Formula: C16H26O2

Molecular Weight: 250.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63869-93-2 |

|---|---|

| Molecular Formula | C16H26O2 |

| Molecular Weight | 250.38 g/mol |

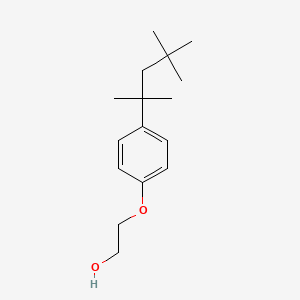

| IUPAC Name | 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol |

| Standard InChI | InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 |

| Standard InChI Key | JYCQQPHGFMYQCF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Triton X-100’s molecular structure consists of two distinct domains: a lipophilic aromatic hydrocarbon group (4-(1,1,3,3-tetramethylbutyl)-phenyl) and a hydrophilic polyethylene oxide chain averaging 9.5 ethylene oxide units . This configuration enables the surfactant to interact with both polar and nonpolar environments, forming micelles at concentrations above its critical micelle concentration (CMC) of 0.19–0.20 mM . The compound’s molar mass varies slightly with ethylene oxide chain length but typically approximates 647 g/mol .

Table 1: Key Physical Properties of Triton X-100

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.07 g/cm³ | |

| Viscosity (25°C) | 270 cP | |

| Solubility in Water | Fully miscible | |

| Critical Micelle Concentration | 0.19–0.20 mM | |

| Appearance | Viscous colorless liquid |

Solubility and Phase Behavior

Triton X-100 exhibits broad solubility in polar solvents (water, ethanol, isopropyl alcohol) and aromatic hydrocarbons (toluene, xylene) but requires coupling agents like oleic acid for compatibility with aliphatic solvents such as kerosene . Its temperature-dependent viscosity decreases from 270 cP at 25°C to 80 cP at 50°C, facilitating handling in heated industrial processes .

Mechanisms of Action in Biological Systems

Protein-Surfactant Interactions

The detergent’s nonionic nature preserves native protein conformations when used with zwitterionic counterparts like CHAPS, making it invaluable for membrane protein isolation . Its polyoxyethylene chains form hydrogen bonds with aqueous environments, while the hydrophobic tail anchors into protein domains, creating stable protein-detergent complexes .

Pharmaceutical and Industrial Applications

Biopharmaceutical Manufacturing

Triton X-100 serves dual roles in vaccine production:

-

Viral Inactivation: At 0.1–1.0% concentrations, it disrupts lipid envelopes of pathogens like HIV and influenza, ensuring product safety in vaccines such as Fluzone and Fluarix .

-

Protein Stabilization: By maintaining solubilized membrane proteins in native states, it facilitates antigen purification for recombinant vaccines .

Table 2: Triton X-100 in FDA-Approved Vaccines

| Vaccine | Concentration | Target Pathogen |

|---|---|---|

| Flublok | 0.06% | Influenza |

| Fluarix | 0.025% | Influenza |

| HBV Prophylaxis | 0.5% | Hepatitis B Virus |

Therapeutic Research Models

In rodent studies, intraperitoneal Triton X-100 injection (100 mg/kg) induces acute hyperlipidemia—elevating total cholesterol (TC) by 284%, triglycerides (TG) by 318%, and LDL-C by 227% within 24 hours . This model has elucidated lipid-lowering mechanisms of drugs like alendronate, which at 3 mg/kg reduces TC and TG by 58% and 62%, respectively .

Organic Synthesis Catalyst

Recent advancements exploit Triton X-100’s micellar catalysis for sustainable chemistry. In aqueous media, the surfactant accelerates 1,4-dihydropyridine synthesis at room temperature, achieving 92–95% yields via stabilization of reactive intermediates . Subsequent photochemical oxidation with converts these to pyridines with near-quantitative efficiency .

Environmental and Health Implications

Regulatory Landscape

The European Chemicals Agency (ECHA) classified Triton X-100 as a Substance of Very High Concern (SVHC) under REACH regulations in 2021, mandating complete phase-out from industrial processes by 2030 . This has spurred adoption of alternatives like polysorbate 80 in biomanufacturing, though efficacy parity remains under investigation .

Table 3: Environmental Persistence Metrics

| Parameter | Value |

|---|---|

| Aquatic Half-Life | 28–56 days |

| Soil Adsorption Coefficient (Koc) | 1,200 L/kg |

| Bioaccumulation Factor | 350 (fish) |

Innovations in Surfactant Technology

Green Chemistry Alternatives

Recent efforts focus on enzymatically synthesized surfactants from renewable feedstocks. Glycolipids like sophorolipids demonstrate comparable membrane solubilization efficiency (CMC ≈ 0.25 mM) with 90% improved biodegradability .

Micellar-Enhanced Bioprocessing

Advances in computational chemistry enable rational design of Triton X-100 analogs with reduced ecotoxicity. Molecular dynamics simulations predict that substituting the tert-octyl group with linear alkyl chains decreases endocrine disruption potential by 73% while maintaining detergent efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume